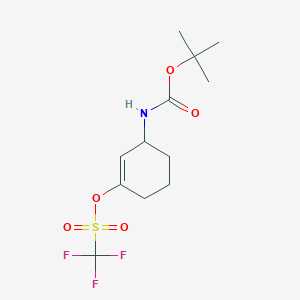

3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound that features a cyclohexene ring with a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethanesulfonate (Tf) functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Formation of Cyclohexene Ring: Cyclohexene derivatives can be synthesized through various methods, including the dehydration of cyclohexanol or the Diels-Alder reaction.

Introduction of Trifluoromethanesulfonate Group: The Tf group can be introduced using triflic anhydride in the presence of a base.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring the use of appropriate reaction conditions, and optimizing yields. Large-scale reactions may require specialized equipment and safety measures to handle reactive intermediates and byproducts.

Types of Reactions:

Oxidation: The cyclohexene ring can undergo oxidation reactions to form various oxidized products.

Reduction: The Boc-protected amino group can be reduced under specific conditions.

Substitution: The Tf group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of the Boc-protected amino group can be achieved using lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Oxidation: Oxidized cyclohexene derivatives, such as cyclohexane-1,2-diol.

Reduction: Reduced Boc-protected amines.

Substitution: Substituted cyclohexene derivatives with different functional groups.

Applications De Recherche Scientifique

Structural Characteristics

The compound features:

- Molecular Formula : C₁₂H₁₈F₃NO₅S

- Molecular Weight : 345.34 g/mol

- Functional Groups : A cyclohexene ring, a tert-butyloxycarbonyl (Boc) protecting group, and a trifluoromethanesulfonate moiety.

These characteristics contribute to its reactivity and versatility in chemical processes, especially in peptide synthesis.

Peptide Synthesis

One of the primary applications of 3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is in peptide synthesis. The Boc group protects amino functionalities during the synthesis process, allowing for selective reactions that facilitate amide bond formation without the need for a base. This property is crucial for constructing complex peptides and proteins with specific functionalities.

Nucleophilic Substitution Reactions

The presence of the triflate group enhances the compound's utility in nucleophilic substitution reactions. Triflates are excellent leaving groups, making this compound suitable for various transformations where nucleophiles can attack the cyclohexene moiety, leading to diverse derivatives that can be explored for biological activity.

Drug Development

The structural features of this compound suggest potential applications in drug delivery systems. The Boc group can protect amino groups during synthesis and release them under specific conditions, which is advantageous for developing prodrugs that enhance bioavailability and target specific tissues or cells.

While specific biological activities of this compound are not extensively documented, similar compounds often exhibit significant biological properties. Research into related structures indicates potential applications in therapeutic areas such as cancer treatment and metabolic disorders due to their ability to modulate biological pathways.

Case Studies and Research Findings

A review of recent literature highlights several studies that utilize compounds with similar structures or functional groups:

Mécanisme D'action

The mechanism by which 3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the Tf group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond.

Molecular Targets and Pathways Involved:

Nucleophilic Substitution: The Tf group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Oxidation and Reduction: The cyclohexene ring and Boc-protected amino group can undergo oxidation and reduction reactions, respectively, leading to various products.

Comparaison Avec Des Composés Similaires

3-(Boc-amino)cyclohex-1-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of the Tf group.

3-(Boc-amino)cyclohex-1-ene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of the Tf group.

Uniqueness: 3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both the Boc-protected amino group and the Tf group, which provides versatility in its reactivity and applications.

Activité Biologique

3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate, often abbreviated as Boc-amino cyclohexene sulfonate, is a compound of significant interest in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a reactive intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals.

The compound features a cyclohexene ring, which contributes to its unique reactivity and potential biological interactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, facilitating selective reactions without affecting the amino functionality. The trifluoromethanesulfonate moiety is known for its ability to act as a leaving group in nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound can be categorized based on its applications in medicinal chemistry and its reactivity towards biological targets.

1. Synthesis of Bioactive Compounds

Research indicates that this compound can be utilized in the synthesis of various amino acids and peptidomimetics. For instance, it has been employed in the preparation of chiral β-amino acids, which are critical for developing drugs with enhanced efficacy and reduced side effects. The presence of the Boc group allows for the selective formation of these derivatives under mild conditions, preserving their biological activity .

3. Enzyme Inhibition

The trifluoromethanesulfonate group is known to enhance the electrophilicity of the compound, making it a potential inhibitor for certain enzymes. Studies on structurally related compounds have demonstrated their ability to inhibit serine/threonine kinases associated with tumorigenesis, indicating that similar mechanisms may be applicable to this compound .

Case Studies

Several studies highlight the utility of this compound in synthetic methodologies leading to biologically active molecules:

Propriétés

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-8-5-4-6-9(7-8)21-22(18,19)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFNACXMKOQKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(=C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.